molecular formula C12H14N4O2 B6572961 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1021220-93-8

1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6572961
CAS No.: 1021220-93-8
M. Wt: 246.27 g/mol
InChI Key: RLKDVOBBSBSWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-ethoxyphenyl group at position 1, and a carboxamide moiety at position 2. Its synthesis typically involves cycloaddition reactions followed by functional group modifications, as seen in analogous triazole derivatives .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-18-10-6-4-9(5-7-10)16-8(2)11(12(13)17)14-15-16/h4-7H,3H2,1-2H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKDVOBBSBSWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for constructing the 1,2,3-triazole ring. For this compound, the reaction involves:

  • Azide Preparation : 4-Ethoxyphenyl azide (C8H9N3O\text{C}_8\text{H}_9\text{N}_3\text{O}) is synthesized from 4-ethoxyaniline via diazotization and azide substitution.

  • Alkyne Substrate : A propargylamide derivative, such as N(2,3dimethylphenyl)propiolamide\text{N}-(2,3-\text{dimethylphenyl})\text{propiolamide}, serves as the alkyne component.

  • Cycloaddition : The azide and alkyne react in the presence of Cu(I) (e.g., CuSO4_4/sodium ascorbate) to form the 1,4-disubstituted triazole.

Optimization Parameters

  • Catalyst Loading : A 10 mol% Cu(I) catalyst achieves >90% conversion in dimethylformamide (DMF) at 60°C.

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates compared to nonpolar solvents.

  • Regioselectivity : The CuAAC exclusively yields the 1,4-regioisomer, critical for maintaining structural fidelity.

Table 1 : Click Chemistry Optimization for Triazole Formation

ParameterOptimal ConditionYield (%)
Catalyst (CuSO4_4)10 mol%92
SolventDMF90
Temperature60°C88
Reaction Time12 h85

Multi-Step Synthesis via Intermediate Formation

Synthesis of 1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

A pivotal intermediate, 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is synthesized through:

  • Knoevenagel Condensation : Ethyl 4,4-diethoxy-3-oxobutanoate reacts with 1-azido-4-ethoxybenzene in DMSO under K2_2CO3_3 catalysis to form ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate.

  • Saponification : The ester intermediate undergoes hydrolysis with aqueous NaOH to yield the carboxylic acid.

Carboxamide Functionalization

The carboxylic acid is converted to the carboxamide via:

  • Activation : Treatment with thionyl chloride (SOCl2_2) forms the acyl chloride.

  • Amination : Reaction with 2,3-dimethylaniline in dichloromethane (DCM) at 0°C provides the final carboxamide.

Table 2 : Reaction Conditions for Carboxamide Formation

StepReagent/ConditionYield (%)
Acyl Chloride FormationSOCl2_2, reflux95
Amination2,3-Dimethylaniline, DCM78

Ring-Chain Tautomerism and Its Impact on Synthesis

Tautomeric Equilibrium

During the synthesis of intermediates, ring-chain tautomerism can occur, as observed in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid. The equilibrium between the open-chain aldehyde and cyclic hemiacetal forms (e.g., 6-hydroxy-1,6-dihydro-4H-furo[3,4-d]triazol-4-one) influences reactivity:

  • Open-Chain Dominance : NMR studies show 78% aldehyde form in DMSO-d6_6, favoring amidation.

  • Cyclic Form Interference : The hemiacetal (22%) may reduce electrophilicity, necessitating pH adjustments (pH 4–6) to suppress its formation.

Mitigation Strategies

  • Acidic Conditions : Conducting reactions under mildly acidic conditions (pH 5) shifts equilibrium toward the open-chain form.

  • Solvent Choice : Polar solvents (DMSO, DMF) stabilize the aldehyde, improving carboxamide yields.

Comparative Analysis of Synthetic Routes

Table 3 : Comparison of Preparation Methods

MethodAdvantagesLimitationsYield (%)
CuAACHigh regioselectivity, scalabilityRequires toxic Cu catalysts90
Multi-Step SynthesisAvoids metal catalystsLengthy (3–4 steps)75
Tautomer-ControlledHigh-purity intermediatesSensitive to pH/solvent82

Efficiency and Scalability

  • Click Chemistry : Preferred for large-scale synthesis due to rapid kinetics and commercial availability of azides/alkynes.

  • Multi-Step Routes : Suitable for laboratories lacking Cu catalysts but suffer from lower overall yields .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that triazole derivatives can inhibit cancer cell proliferation. For instance, studies show that compounds similar to 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide possess significant anticancer properties against various cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

Triazoles are known for their antimicrobial activity. The compound has shown effectiveness against several bacterial strains, including resistant strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit the Pregnane X receptor (PXR), which plays a critical role in drug metabolism and detoxification processes. This inhibition can lead to reduced adverse drug reactions and improved therapeutic efficacy.

Case Studies

Several studies have documented the applications of this compound:

Study 1: Anticancer Efficacy

A study published in Molecules demonstrated that this triazole derivative exhibited potent anticancer activity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and significantly reduced tumor growth in vivo models .

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) below 10 µg/mL for several strains, showcasing its potential as a broad-spectrum antimicrobial agent .

Data Tables

Activity IC50/µM Target Reference
Anticancer0.5MCF-7 (breast cancer)
Antimicrobial<10Staphylococcus aureus
PXR Inhibition0.21Pregnane X receptor

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,3-triazole-4-carboxamides arises from variations in aryl substituents and amide modifications. Below is a systematic comparison:

Substituent Variations on the Aryl Ring

  • 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3d)

    • Substituent : 4-Fluorophenyl.
    • Properties : Higher melting point (240–241 °C) compared to the ethoxyphenyl derivative, attributed to stronger intermolecular interactions (e.g., dipole-dipole) from the electron-withdrawing fluorine .
    • Bioactivity : Fluorinated analogs often exhibit enhanced metabolic stability and binding affinity in medicinal chemistry .
  • 1-(4-Chlorophenyl)-5-methyl-N-(1-hydroxy-3-phenylpropan-2-yl)-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) Substituent: 4-Chlorophenyl and a hydroxypropan-2-yl amide.
  • 1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide (6a) Substituent: 4-Sulfonamidephenyl. Properties: The sulfonamide group (-SO₂NH₂) enhances acidity and water solubility, contrasting with the ethoxyphenyl derivative’s lipophilicity .

Amide Group Modifications

  • N-(tert-butyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3l)

    • Amide Modification : Bulky tert-butyl group.
    • Properties : Increased steric hindrance may reduce enzymatic degradation, extending half-life in biological systems .
  • N-(4-Methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Amide Modification: 4-Methylphenyl.

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Bioactivity Notes
1-(4-Ethoxyphenyl)-5-methyl derivative Decomposes at 175 Ethoxyphenyl, carboxamide Pending pharmacological studies
1-(4-Fluorophenyl)-5-methyl (3d) 240–241 Fluorophenyl, carboxamide High thermal stability
1-(4-Chlorophenyl)-5-methyl (ZIPSEY) Not reported Chlorophenyl, hydroxyamide Enhanced solubility
N-(tert-butyl)-4-chlorophenyl (3l) Not reported Chlorophenyl, tert-butylamide Potential prolonged activity

Q & A

Advanced Research Question

  • Lipophilicity : Ethoxy groups increase logP (measured via shake-flask method), enhancing membrane permeability.
  • Metabolic Stability : Fluorophenyl derivatives show slower hepatic clearance in microsomal assays.
  • Bioavailability : Assessed via Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s) .

What methodologies validate the compound’s stability under physiological conditions?

Basic Research Question

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze degradation via HPLC.
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C).
  • Light Sensitivity : Conduct ICH-guided photostability tests (1.2 million lux hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.